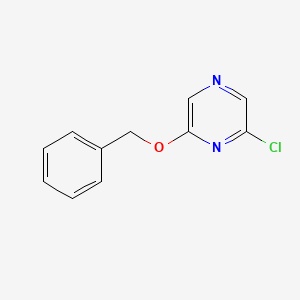

2-(Benzyloxy)-6-chloropyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Organic Synthesis and Transformative Chemistry

Pyrazine scaffolds are integral to the synthesis of a wide array of biologically active compounds and functional materials. tandfonline.comresearchgate.netnih.gov Their presence in numerous natural products and pharmaceuticals underscores their importance. nih.gov The pyrazine core can be strategically functionalized to modulate the electronic and steric properties of a molecule, thereby influencing its reactivity and biological interactions. rsc.org This adaptability has led to their use in the development of everything from anticancer and antimicrobial agents to organic semiconductors and molecular probes. tandfonline.com The ability to participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, further enhances their utility as building blocks in transformative chemical synthesis. researchgate.net

Overview of Halogenated Pyrazines as Precursors in Synthetic Strategies

Within the diverse family of pyrazine derivatives, halogenated pyrazines stand out as particularly valuable precursors in synthetic chemistry. cymitquimica.com The presence of a halogen atom, such as chlorine, on the pyrazine ring provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. rsc.org This allows for the introduction of a wide range of functional groups, enabling the construction of complex and diverse molecular libraries. The strategic placement of halogens can also influence the regioselectivity of subsequent reactions, providing a powerful tool for controlling the outcome of a synthetic sequence. Halogenated pyrazines are therefore crucial intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. cymitquimica.comnih.gov

Positioning of 2-(Benzyloxy)-6-chloropyrazine within Contemporary Pyrazine Chemistry Research

This compound (CAS No. 4774-18-9) is a prime example of a halogenated pyrazine that has garnered significant interest in contemporary research. This compound uniquely combines the features of a reactive chlorine substituent and a bulky, electron-donating benzyloxy group. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a versatile tool for chemical biologists and medicinal chemists. The benzyloxy group can enhance the lipophilicity of molecules, potentially improving membrane permeability, while the chlorine atom serves as a key site for further chemical modification.

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of 2,6-dichloropyrazine (B21018) with benzyl (B1604629) alcohol in the presence of a base like sodium hydride. prepchem.com This reaction demonstrates high regioselectivity, with the substitution occurring preferentially at the 2-position due to the electronic effects of the pyrazine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4774-18-9 lookchem.com |

| Molecular Formula | C₁₁H₉ClN₂O lookchem.com |

| Molecular Weight | 220.66 g/mol lookchem.com |

| Boiling Point | 321.362 °C at 760 mmHg lookchem.com |

| Density | 1.279 g/cm³ lookchem.com |

| Refractive Index | 1.593 lookchem.com |

The utility of this compound extends to its role as a building block in the synthesis of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles, such as amines and thiols, to introduce new functional groups. Furthermore, the benzyloxy group can be modified or removed under specific reaction conditions. This dual functionality allows for a high degree of molecular diversity to be generated from a single, readily accessible precursor.

In the context of medicinal chemistry, this compound serves as a scaffold for the development of potential therapeutic agents. Its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The ability to systematically modify the structure of this compound allows researchers to conduct structure-activity relationship (SAR) studies, optimizing the compound's potency and selectivity for specific biological targets.

Table 2: Common Synthetic Reactions Involving this compound

| Reaction Type | Reagents and Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Amines or thiols in the presence of a base. | 2-(Benzyloxy)-3-aminopyrazine or 2-(Benzyloxy)-3-thiolpyrazine derivatives. |

| Oxidation | Oxidizing agents like potassium permanganate (B83412) or chromium trioxide. | Benzaldehyde or benzoic acid derivatives. |

| Reduction | Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst. | Dihydropyrazine derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenylmethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-13-7-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYRICZDNURREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471742 | |

| Record name | 2-(benzyloxy)-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-18-9 | |

| Record name | 2-Chloro-6-(phenylmethoxy)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzyloxy)-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)-6-chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Benzyloxy 6 Chloropyrazine

Nucleophilic Substitution Reactions at the Chloropyrazine Core

The most prominent reaction pathway for 2-(Benzyloxy)-6-chloropyrazine is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C-6 position is displaced by a variety of nucleophiles. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Nucleophilic aromatic substitution on halogenated pyrazines is a critical reaction class. wikipedia.org Generally, the reaction proceeds through a stepwise addition-elimination mechanism, symbolized as SNAr. pressbooks.pubmasterorganicchemistry.com

The process involves two key steps:

Nucleophilic Attack and Formation of an Intermediate : A nucleophile attacks the carbon atom bearing the halogen (the leaving group). pressbooks.pub This initial attack is typically the rate-determining step. masterorganicchemistry.com It leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.com For pyrazines, the electron-withdrawing nitrogen atoms are highly effective at stabilizing the negative charge of this intermediate through resonance, which is why the reaction occurs more readily than on electron-rich aromatic rings like benzene (B151609). wikipedia.org The negative charge can be delocalized onto the electronegative nitrogen atoms, particularly when the attack is at a position ortho or para to them. wikipedia.org

Elimination of the Leaving Group : In the second, faster step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyrazine (B50134) ring is restored. pressbooks.pub

Recent computational and kinetic isotope effect studies have provided evidence that some SNAr reactions, particularly on heteroaromatic rings like pyrazine with good leaving groups such as chlorine, may proceed through a concerted mechanism. nih.gov In this pathway, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, avoiding a discrete Meisenheimer intermediate. nih.gov The transition state in such a concerted process involves a partial distribution of negative charge between the incoming nucleophile, the ring, and the departing leaving group. nih.gov

Another potential, though less common, pathway for heteroaromatic nucleophilic substitution is the SRN1 mechanism, which involves a free-radical chain process. acs.org

In the context of this compound, the question of regioselectivity concerns the specific site of nucleophilic attack. The molecule possesses a single chlorine atom at the C-6 position, which serves as the leaving group. Therefore, substitution reactions selectively occur at this position.

The high reactivity and selectivity at the C-6 position are governed by the electronic effects of the pyrazine ring itself. The two nitrogen atoms at positions 1 and 4 render the ortho (2, 3, 5, 6) and para positions electron-deficient. The C-6 position is ortho to the nitrogen at position 1 and para to the nitrogen at position 4, making it a highly activated site for nucleophilic attack.

The regioselectivity observed in the synthesis of this compound from 2,6-dichloropyrazine (B21018) further illustrates the electronic landscape of the pyrazine ring. In this synthesis, a benzyloxide nucleophile selectively displaces the chlorine at the C-2 position over the C-6 position with greater than 95% selectivity. This is because the 2-position is electronically more deficient and therefore more electrophilic, a factor attributed to superior resonance stabilization of the transition state during the substitution process. Once the benzyloxy group is installed at C-2, the remaining chlorine at C-6 becomes the sole, highly activated site for subsequent nucleophilic substitution reactions.

In nucleophilic aromatic substitution, the reactivity of the substrate is enhanced by the presence of electron-withdrawing groups (EWGs), which help to stabilize the negatively charged intermediate. pressbooks.pubmasterorganicchemistry.com This is the opposite of electrophilic aromatic substitution, where electron-donating groups (EDGs) are activating. quora.com

For this compound, the key activating features are:

Pyrazine Nitrogens : The two nitrogen atoms are powerful EWGs due to their high electronegativity. They strongly activate the ring towards nucleophilic attack, particularly at the ortho and para positions. As discussed, the C-6 position is doubly activated by being ortho and para to the ring nitrogens.

Benzyloxy Group : The benzyloxy group at the C-2 position has a dual electronic nature. It is electron-withdrawing by induction but electron-donating by resonance. In the context of SNAr at C-6, its net effect on the reaction rate can be complex. However, its presence is crucial for modulating the electronic properties and solubility of the molecule and its derivatives. Studies on substituted pyridines have shown that a benzyloxy group can direct fluorination to the adjacent position, indicating its significant electronic influence. nih.gov

The combination of the strongly activating pyrazine core and the chlorine leaving group makes the C-6 position a prime target for displacement by a wide array of nucleophiles, including amines, alcohols, and thiols.

While specific, detailed experimental kinetic and thermodynamic data for reactions of this compound are not widely available in peer-reviewed literature, the principles of chemical kinetics allow for a qualitative understanding of its reactions. wikipedia.orgresearchgate.net

The rate of SNAr reactions is influenced by several factors, which can be studied experimentally to elucidate reaction mechanisms and optimize conditions. kit.edu The rate law for the SNAr reaction of this compound with a nucleophile (Nu) is typically second order, being first order in both the pyrazine substrate and the nucleophile.

Rate = k[this compound][Nu]

The following table summarizes key factors that influence the reaction rate.

Table 1: Factors Influencing SNAr Reaction Rates

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles react faster. | The rate-determining step is the nucleophilic attack; a more potent nucleophile lowers the activation energy of this step. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred. | These solvents can solvate the cation of the nucleophilic reagent but do not strongly solvate the nucleophile itself, leaving it more reactive. They also help stabilize the charged Meisenheimer intermediate. |

| Temperature | Higher temperatures increase the reaction rate. | As with most chemical reactions, increased thermal energy provides molecules with the necessary activation energy to overcome the reaction barrier. |

| Leaving Group Ability | Better leaving groups (weaker bases) can increase the rate, although this effect is secondary if the first step is rate-limiting. | The rate of the second step (expulsion of the leaving group) depends on the stability of the leaving group anion. For halogens, the reactivity order is often F > Cl > Br > I in SNAr because the highly electronegative fluorine strongly activates the ring for the initial attack, which is the slow step. masterorganicchemistry.com |

Experimental determination of these effects typically involves monitoring the concentration of reactants or products over time using techniques like spectroscopy or chromatography under various conditions. wikipedia.org

Impact of Activating and Directing Groups on Reactivity

Metal-Catalyzed Coupling Reactions Involving this compound

The chlorine atom at the C-6 position of this compound is not only susceptible to nucleophilic substitution but also serves as an excellent handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. rsc.orgrsc.org this compound is a suitable electrophilic partner in these transformations, with the reaction occurring at the C-Cl bond. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized bulky, electron-rich phosphine (B1218219) ligands has enabled their efficient use. libretexts.org

The general catalytic cycle for these reactions typically involves three main stages: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.org It is widely used to form C(sp2)-C(sp2) bonds. For this compound, a Suzuki reaction would introduce a new aryl or vinyl group at the 6-position.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene, creating a new C(sp2)-C(sp2) bond. libretexts.orgnumberanalytics.com This reaction would allow for the introduction of a vinyl substituent at the C-6 position of the pyrazine ring.

Sonogashira Coupling: This reaction forms a C(sp2)-C(sp) bond by coupling an organohalide with a terminal alkyne. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes. Using this compound as the substrate enables the direct installation of an alkynyl moiety at the 6-position.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an organohalide with an amine in the presence of a strong base. sigmaaldrich.comuwindsor.ca It is a premier method for synthesizing aryl amines. This reaction would convert this compound into a 2-(Benzyloxy)-6-aminopyrazine derivative.

The following interactive table summarizes typical conditions for these palladium-catalyzed cross-coupling reactions as they apply to chloro-heteroaromatic substrates.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Chloro-Heteroarenes

| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF/H₂O | Aryl/vinyl boronic acids |

| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, NaOAc, K₂CO₃ | DMF, NMP, Toluene | Alkenes |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, i-Pr₂NH (often with CuI co-catalyst) | DMF, THF, Toluene | Terminal alkynes |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Primary/secondary amines, amides |

These reactions highlight the exceptional utility of this compound as a versatile platform for constructing a diverse range of complex heterocyclic compounds for applications in medicinal chemistry and materials science.

Copper-Mediated Coupling Processes

Copper-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of pyrazine chemistry, these methods are valuable for introducing a variety of substituents onto the pyrazine ring. While specific studies on this compound are not extensively detailed in the provided results, general principles of copper-catalyzed couplings with similar heterocyclic systems can be inferred.

Copper catalysts are effective in coupling reactions involving heteroaromatics. researchgate.net For instance, copper-catalyzed cross-coupling of tertiary Grignard reagents with chloroazacycles, such as pyridines and pyrimidines, has been demonstrated. researchgate.net These reactions proceed with high selectivity, offering a route to sterically hindered heterocyclic compounds. researchgate.net The mechanism often involves the formation of a cuprate (B13416276) species that acts as a potent nucleophile. researchgate.net

Furthermore, copper-catalyzed amination of aryl chlorides has been achieved under mild conditions, a significant advancement given the generally lower reactivity of aryl chlorides compared to bromides and iodides. nih.gov The success of these reactions often hinges on the use of specialized ligands that prevent catalyst deactivation and enhance the electron richness of the copper center, thereby facilitating the rate-limiting oxidative addition step. nih.gov In the case of this compound, the chlorine atom serves as a leaving group that can be substituted in copper-mediated processes. The benzyloxy group, being relatively bulky, may exert steric influence on the approaching nucleophile and catalyst system.

Visible-light-mediated, copper-catalyzed decarboxylative couplings have also been reported, showcasing the versatility of copper in facilitating complex transformations. nih.gov These reactions proceed through a ligand-to-metal charge transfer (LMCT) mechanism upon photoexcitation of a Cu(II) carboxylate intermediate. nih.gov While not directly a coupling of this compound itself, this highlights the diverse mechanistic pathways accessible with copper catalysis.

A ligand-free, copper-iodide-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids has also been developed, demonstrating that in some cases, complex ligands are not necessary for efficient cross-coupling. jmchemsci.com This methodology was effective for a range of aryl halides, although aryl chlorides required more forcing conditions. jmchemsci.com

Mechanistic Insights into Catalytic Cycles in Pyrazine Functionalization

The functionalization of pyrazines often relies on transition metal-catalyzed reactions, with palladium and copper being prominent examples. rsc.org The catalytic cycles for these transformations share common fundamental steps, including oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination.

For palladium-catalyzed reactions like the Suzuki and Stille couplings, the cycle typically begins with the oxidative addition of the halopyrazine to a Pd(0) complex, forming a Pd(II) intermediate. rsc.org This is followed by transmetalation with an organoboron or organotin reagent, and the cycle concludes with reductive elimination to yield the functionalized pyrazine and regenerate the Pd(0) catalyst. rsc.org

In copper-catalyzed aminations of aryl chlorides, the rate-limiting step is often the oxidative addition of the aryl chloride to the copper catalyst. nih.gov The design of ligands that increase the electron density on the copper center can accelerate this step. nih.gov For pyrazine systems, which are electron-deficient, this activation of the C-Cl bond is a critical step in the catalytic cycle.

The mechanism for the dehydrogenative coupling of 2-amino alcohols to form pyrazines, catalyzed by manganese pincer complexes, involves the dehydrogenation of the alcohol to an aldehyde intermediate. acs.org This is followed by self-coupling and subsequent dehydrogenation to form the aromatic pyrazine ring. acs.org

Ligand and Catalyst Effects on Reaction Efficiency and Selectivity

The choice of ligand and catalyst is paramount in controlling the efficiency and selectivity of pyrazine functionalization reactions. In many transition metal-catalyzed processes, the ligand plays a multifaceted role, influencing the solubility, stability, and reactivity of the catalyst.

In copper-catalyzed aminations of aryl chlorides, sterically hindered N1,N2-diaryl diamine ligands have been shown to be highly effective. nih.gov These ligands prevent catalyst deactivation and allow reactions to proceed at lower temperatures with a broader substrate scope. nih.gov The steric bulk can prevent the formation of inactive catalyst aggregates and undesired side reactions.

For palladium-catalyzed cross-coupling reactions, the nature of the phosphine ligand can significantly impact the outcome. For instance, in the Suzuki coupling of pyrazine O-tosylates, a biarylphosphine ligand was found to be effective in promoting the reaction. rsc.org The electronic properties of the ligand can also be tuned to enhance catalytic activity. Pyrazine-based ligands, for example, have been explored due to their π-acidic nature, which can stabilize the metal center in different oxidation states and open up new reaction pathways. acs.org

In some cases, ligand-free systems can be surprisingly effective. A copper-iodide-catalyzed Suzuki-Miyaura coupling of aryl halides proceeded efficiently without the need for an external ligand, simplifying the reaction setup. jmchemsci.com However, the absence of a ligand often necessitates harsher reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is an electron-deficient heteroaromatic system, which makes it generally resistant to electrophilic aromatic substitution. thieme-connect.de The presence of two nitrogen atoms withdraws electron density from the carbon atoms of the ring, deactivating it towards attack by electrophiles. stackexchange.comechemi.comslideshare.net In acidic media, protonation of the nitrogen atoms further deactivates the ring. thieme-connect.de

Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are typically not feasible on the parent pyrazine ring. thieme-connect.de However, the presence of activating groups, such as amino or alkoxy groups, can facilitate electrophilic substitution. The benzyloxy group in this compound is an activating group that can increase the electron density of the pyrazine ring, potentially enabling electrophilic attack. The benzyloxy group is expected to direct electrophiles to specific positions on the ring, although the deactivating effect of the chlorine atom and the pyrazine nitrogens must also be considered.

For related heterocyclic systems like imidazo[1,2-a]pyrazine (B1224502), electrophilic substitution occurs preferentially on the five-membered ring, as this leads to a more stable intermediate that maintains the aromaticity of the six-membered ring. stackexchange.comechemi.com This suggests that the stability of the intermediate carbocation is a key factor in determining the regioselectivity of the reaction.

Radical Reactions and Their Mechanisms in Pyrazine Derivatization

Radical reactions offer a complementary approach to the functionalization of electron-deficient heteroarenes like pyrazine. nih.gov The Minisci reaction, for example, involves the homolytic substitution of a proton on the heteroaromatic ring with an alkyl or acyl radical. thieme-connect.de This reaction is particularly well-suited for pyrazines because electron-withdrawing groups on the ring enhance its reactivity towards nucleophilic radicals, a trend opposite to that observed in electrophilic aromatic substitution. nih.govthieme-connect.de

The mechanism of the Minisci reaction typically involves the generation of a radical from a carboxylic acid or an aldehyde. This radical then adds to the protonated heteroaromatic ring, forming a radical cation intermediate. Subsequent oxidation and deprotonation yield the substituted product. The regioselectivity of the reaction is governed by the electron density of the pyrazine ring, with arylation favoring the most electron-deficient positions. nih.gov

The generation of radical cations and anions of pyrazines has been studied using electron paramagnetic resonance (EPR) spectroscopy. rsc.org These studies reveal that the nature of the substituents on the pyrazine ring can influence whether the unpaired electron resides in a σ- or π-orbital. rsc.org For instance, pyrazine derivatives with strong electron-donating groups tend to form π-radical cations. rsc.org

Reactions of the Benzyloxy Group: Cleavage and Further Functionalization

The benzyloxy group in this compound is a versatile functional group that can undergo various transformations. One of the most common reactions is its cleavage to reveal a hydroxyl group. This debenzylation can be achieved through several methods, including acid-catalyzed hydrolysis or hydrogenolysis.

Acid-catalyzed cleavage can yield the corresponding 3-hydroxypyrazine derivative, which can then be used in further synthetic manipulations. However, care must be taken to avoid decomposition of the pyrazine ring under harsh acidic conditions.

Hydrogenolysis, typically carried out with hydrogen gas and a palladium catalyst, is another effective method for cleaving the benzyloxy group. This reaction is generally clean and proceeds under mild conditions.

The benzyloxy group can also be susceptible to oxidation. Under strong oxidizing conditions, it can be cleaved to form aldehydes or carboxylic acids. The specific products formed will depend on the oxidant used and the reaction conditions.

The presence of the benzyloxy group can also influence the reactivity of the pyrazine ring itself. Its electron-donating nature can affect the regioselectivity of substitution reactions on the ring. Furthermore, the benzyloxy group can enhance the lipophilicity of the molecule, which can be an important consideration in the design of bioactive compounds.

Role As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Pyrazine-Fused Heterocycles

The structural framework of 2-(benzyloxy)-6-chloropyrazine is an ideal starting point for the assembly of bicyclic and polycyclic heteroaromatic systems where a second ring is fused to the pyrazine (B50134) core. Such fused systems are of significant interest in medicinal chemistry due to their rigid conformations and ability to present functional groups in well-defined spatial orientations, often leading to enhanced binding with biological targets.

Synthesis of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines are a class of fused heterocycles recognized for their wide range of biological activities, serving as potential inhibitors for enzymes like VirB11 ATPase and as modulators for receptors such as AMPAR. nih.govucl.ac.uk The synthesis of these scaffolds can be efficiently achieved starting from an aminopyrazine precursor, which undergoes condensation with an α-haloketone in a reaction analogous to the Tschitschibabin reaction.

Starting from this compound, a two-step sequence can be envisioned. The first step involves the conversion of the C6-chloro group into an amino group to furnish 6-(benzyloxy)pyrazin-2-amine. This intermediate can then be reacted with a suitable α-haloketone (e.g., 2-bromoacetophenone (B140003) derivatives). The reaction proceeds via initial N-alkylation of the endocyclic pyrazine nitrogen, followed by an intramolecular cyclization and dehydration to yield the final imidazo[1,2-a]pyrazine (B1224502) ring system. This method allows for the introduction of diversity at two positions of the final molecule, dictated by the choice of the α-haloketone.

Table 1: Representative Synthetic Route to Imidazo[1,2-a]pyrazines

| Step | Reactant | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Ammonia or protected amine equivalent | 6-(Benzyloxy)pyrazin-2-amine | Installation of the required amino group for cyclization. |

Preparation of Pyrazolopyrazines

Pyrazolopyrazines, another important class of fused N-heterocycles, have been investigated for various therapeutic applications, including as apoptosis inducers in cancer cell lines. nih.gov A common and effective method for constructing a pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.

A plausible synthetic pathway to pyrazolopyrazines from this compound involves first displacing the chlorine atom with hydrazine or a substituted hydrazine. This nucleophilic substitution reaction yields a 2-(benzyloxy)-6-hydrazinylpyrazine intermediate. Subsequent reaction of this intermediate with a β-dicarbonyl compound (such as a β-ketoester or malonic ester) under acidic or basic conditions would trigger a cyclocondensation reaction. This process would lead to the formation of the fused pyrazole ring, resulting in a pyrazolo[1,5-a]pyrazine (B3255129) derivative. The substituents on the final heterocycle can be varied by selecting different hydrazine and β-dicarbonyl starting materials.

Formation of Pyrazine-Tethered Pyrimidine (B1678525) Derivatives

Molecules that incorporate both pyrazine and pyrimidine rings have attracted considerable attention in medicinal chemistry. acs.org These "tethered" systems can be synthesized using this compound as a foundational unit. A general strategy involves the formation of a pyrazinyl chalcone (B49325), which then serves as the precursor to the pyrimidine ring.

The synthesis begins with the introduction of an acetyl group at the C6 position of the pyrazine ring, replacing the chlorine. This can be accomplished via a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with tributyl(1-ethoxyvinyl)stannane (B1298054) followed by acidic hydrolysis. The resulting 6-acetyl-2-(benzyloxypyrazine) can then undergo a Claisen-Schmidt condensation with a substituted aromatic or heteroaromatic aldehyde to form a pyrazinyl chalcone. The final step is the cyclization of this chalcone with a suitable reagent like guanidine (B92328) hydrochloride in the presence of a base. bldpharm.com This reaction constructs the 2-aminopyrimidine (B69317) ring, yielding the desired pyrazine-tethered pyrimidine derivative.

Precursor to Polysubstituted Pyrazine Derivatives

The distinct reactivity of the two functional groups in this compound makes it an exceptional precursor for generating a wide range of polysubstituted pyrazine derivatives. The chlorine atom at the C6 position acts as a linchpin for introducing molecular complexity, while the benzyloxy group at C2 provides a latent hydroxyl functionality that can be revealed and utilized in later synthetic steps. prepchem.com

The C6-chloro group is readily displaced or coupled using a variety of modern synthetic methods. Palladium-catalyzed cross-coupling reactions are particularly effective, enabling the formation of carbon-carbon and carbon-nitrogen bonds. For instance, Suzuki coupling with boronic acids introduces aryl or heteroaryl groups, Sonogashira coupling with terminal alkynes installs alkynyl moieties, and Buchwald-Hartwig amination allows for the attachment of primary or secondary amines. organic-chemistry.org Furthermore, the chlorine can be substituted with nucleophiles like alkoxides or thiolates via SNAr reactions. acs.org

Once the desired substituent is in place at the C6 position, the benzyloxy group at C2 can be cleaved via catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst). This deprotection step unmasks a hydroxyl group, yielding a pyrazin-2-ol derivative. This hydroxyl group can be further functionalized through etherification, esterification, or by converting it into a triflate, which can serve as a leaving group for another round of cross-coupling reactions. This sequential and site-selective functionalization strategy allows for the synthesis of precisely substituted pyrazines.

Table 2: Functionalization Strategies for this compound

| Position | Functional Group | Reaction Type | Reagents | Introduced Substituent |

|---|---|---|---|---|

| C6 | Chlorine | Suzuki Coupling | R-B(OH)2, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl |

| C6 | Chlorine | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl |

| C6 | Chlorine | Buchwald-Hartwig Amination | R2NH, Pd catalyst, Base | Amino |

| C6 | Chlorine | Nucleophilic Substitution | R-OH, Base | Alkoxy, Aryloxy |

| C2 | Benzyloxy | Hydrogenolysis (Deprotection) | H2, Pd/C | Hydroxyl |

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) is a powerful paradigm in chemical biology and drug discovery that aims to generate collections of structurally diverse small molecules from a common starting material. scispace.combeilstein-journals.org The goal is to efficiently explore a broad range of chemical space to identify novel bioactive compounds. This compound is an excellent substrate for DOS due to its two chemically distinct functionalization points, which allow for branching synthetic pathways.

A typical DOS strategy starting with this compound would involve a "branch-and-couple" approach. In the first stage, the C6-chloro position can be reacted with a library of different building blocks. For example, a set of diverse boronic acids can be coupled via the Suzuki reaction to create a collection of 6-substituted-2-(benzyloxy)pyrazine intermediates. This introduces the first vector of diversity.

From this branched collection, a second diversification step can be initiated. The benzyloxy protecting group can be removed from all members of the library simultaneously or in parallel, revealing the C2-hydroxyl group. This new functional handle can then be reacted with a second library of reagents, such as a collection of carboxylic acids (for esterification) or alkyl halides (for etherification). This divergent approach, starting from a single, readily available precursor, allows for the rapid generation of a large and structurally varied library of polysubstituted pyrazines, ideal for high-throughput screening campaigns. researchgate.net

Scaffold Design and Exploration in Chemical Research

In medicinal chemistry, a "scaffold" refers to the core molecular framework of a compound that is decorated with various functional groups to create a family of analogues. researchgate.netsioc-journal.cn This process is central to lead optimization, where chemists systematically modify a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The pyrazine ring is considered a "privileged scaffold" because it is found in numerous natural products and approved drugs. researchgate.net

This compound represents a pre-functionalized scaffold, primed for exploration. Its pyrazine core provides the basic architecture, while the chloro and benzyloxy groups serve as attachment points for diverse chemical appendages. Researchers can use this scaffold to generate a focused library of compounds around a specific biological target. For instance, if an initial screening hit contains a 6-amino-pyrazin-2-ol core, this compound can be used to rapidly synthesize a host of analogues with different amine substituents at C6 and various ethers or esters at C2.

The analysis of how these structural changes affect biological activity—a process known as establishing structure-activity relationships (SAR)—is fundamental to rational drug design. The well-defined and orthogonal reactivity of this compound facilitates this systematic exploration, making it a valuable tool in the design and development of new chemical probes and therapeutic agents.

Spectroscopic Characterization Methodologies for Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including pyrazine (B50134) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework. ipb.pt

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy are fundamental tools for determining the substitution patterns on the pyrazine ring.

¹H NMR: The chemical shifts of protons on the pyrazine ring are influenced by the electronic effects of substituents. For instance, in 2-(benzyloxy)-6-chloropyrazine, the protons on the pyrazine ring typically appear as singlets in the aromatic region, with chemical shifts around δ 8.0–8.5 ppm. The benzylic protons of the benzyloxy group show a characteristic singlet at approximately δ 5.37 ppm, while the phenyl protons of this group appear as a multiplet between δ 7.22-7.42 ppm. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for the carbons of the pyrazine ring, the benzyloxy group, and the phenyl ring. The carbon attached to the oxygen of the benzyloxy group resonates at approximately δ 159.3 ppm, while the carbon bearing the chlorine atom is found at a similar chemical shift. The benzylic carbon appears around δ 67.7 ppm. beilstein-journals.org

¹⁵N NMR: Due to the presence of two nitrogen atoms in the pyrazine ring, ¹⁵N NMR spectroscopy is a particularly powerful tool for studying these heterocycles. wikipedia.orgcaltech.edu The chemical shifts of the nitrogen atoms are sensitive to their chemical environment, including substitution and protonation. wikipedia.orgacs.org For pyrazine itself in various solvents, the nitrogen chemical shifts can vary. nih.govdntb.gov.ua In substituted pyrazines, the ¹⁵N chemical shifts can span a wide range, providing valuable structural information. researchgate.net The use of ¹⁵N-labeled compounds can further enhance the utility of this technique. wikipedia.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and related structures.

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| This compound | Pyrazine-H | 8.09 (s), 8.01 (s) | 159.3, 152.4, 138.4, 135.6, 133.1 | beilstein-journals.org |

| CH₂ | 5.37 (s) | 67.7 | beilstein-journals.org | |

| Phenyl-H | 7.42–7.22 (m) | 129.2, 129.1, 128.6, 128.5, 128.3, 128.0, 126.6 | beilstein-journals.org | |

| 2-Benzyl-6-benzyloxypyrazine | Pyrazine-H | 8.09 (s), 8.01 (s) | 159.3, 152.4, 138.4, 136.6, 135.6, 133.1 | beilstein-journals.org |

| CH₂ (benzyloxy) | 5.37 (s) | 67.7 | beilstein-journals.org | |

| CH₂ (benzyl) | 4.04 (s) | 41.4 | beilstein-journals.org | |

| 2-Benzyloxy-6-phenylpyrazine | Pyrazine-H | 8.61 (s), 8.21 (s) | Not specified | beilstein-journals.org |

This table is for illustrative purposes and data may be from different but structurally related compounds.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex pyrazine derivatives. ipb.ptnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system. numberanalytics.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of protons directly bonded to heteronuclei like ¹³C or ¹⁵N. numberanalytics.commdpi.com This is crucial for assigning the signals of protonated carbons and nitrogens.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away, providing valuable information about the connectivity of different molecular fragments. numberanalytics.com For instance, it can confirm the position of the benzyloxy group on the pyrazine ring by showing a correlation between the benzylic protons and the pyrazine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. numberanalytics.com It is particularly useful for determining the stereochemistry and conformation of molecules. In pyrazine derivatives with flexible substituents, NOESY can reveal through-space interactions between the substituent and the pyrazine ring protons.

The choice of solvent can significantly influence NMR chemical shifts, which can be used to gain further structural insights. researchcommons.org Changes in solvent polarity can affect the electronic environment of the nuclei, leading to shifts in their resonance frequencies. researchcommons.orgacs.org For nitrogen heterocycles like pyrazine, solvent effects on both ¹H and ¹⁵N chemical shifts have been studied to understand phenomena such as protonation and hydrogen bonding. nih.govresearchgate.net For example, a marked change in chemical shifts can be observed when moving from polar solvents like DMSO-d₆ to less polar ones like CDCl₃. researchcommons.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) in Pyrazine Structural Analysis

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the cleavage of the benzyloxy group or the loss of a chlorine atom would result in characteristic fragment ions, helping to confirm the compound's structure. growingscience.com

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. hilarispublisher.com In the IR spectrum of a pyrazine derivative like this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic rings, the C-O-C stretching of the ether linkage, and the C-Cl stretching. researchgate.net The C=N stretching vibrations within the pyrazine ring also give rise to characteristic bands. bendola.comrsc.org

Table 2: Typical IR Absorption Frequencies for Functional Groups in Pyrazine Derivatives.

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |

| C-O-C Stretch (Ether) | 1300 - 1000 | N/A |

| C-N Stretch | 1350 - 1240 | researchgate.net |

| C=N Stretch | ~1600 | growingscience.com |

| C-Cl Stretch | 800 - 600 | N/A |

This table provides general ranges and specific values can vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. acs.org If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles. researchgate.netrsc.org This technique can also provide insights into intermolecular interactions, such as stacking of the pyrazine rings in the crystal lattice. rsc.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with reasonable computational cost for calculating the electronic structure of molecules. aps.org It allows for the prediction of a wide range of properties, from molecular geometries and charge densities to reaction energetics. aps.org For 2-(Benzyloxy)-6-chloropyrazine, DFT calculations are instrumental in elucidating its reactivity and electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO can be thought of as the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.org

In the context of substituted pyrazines, DFT calculations are used to determine these orbital energies. For halogenated heterocyclic compounds, the selection of the appropriate orbital (e.g., LUMO or LUMO+1) is crucial for accurately correlating with reactivity. wuxibiology.com For instance, in some chlorodiazines and chloropyridines, the LUMO has minimal density on the carbon-chlorine (C-Cl) bond, and the LUMO+1, which does have significant lobes on this bond, is a better indicator for nucleophilic substitution reactions. wuxibiology.com For 2-chloropyrazine (B57796) specifically, studies have shown that the LUMO+1 is the more relevant orbital for correlating with its reactivity in nucleophilic substitutions. wuxibiology.com

The table below shows representative calculated energy values for related heterocyclic compounds, illustrating how substituents affect the frontier orbitals.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-Ethyl pyrazine (B50134) | - | - | 0.1958 | semanticscholar.org |

| 2,3-Dibromopyrazine | - | - | 0.1927 | semanticscholar.org |

| Generic Molecule 2 | - | - | 3.1896 | researchgate.net |

| Molecule 4i | -6.3 | -1.68 | 4.62 | researchgate.net |

DFT calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms, intermediates, and transition states. acs.org A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.io The energy of this TS determines the activation energy of the reaction. semanticscholar.org

For a molecule like this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The regioselectivity of such reactions is influenced by electronic and steric factors. Computationally, the 2-position of a 2,6-dihalopyrazine is predicted to be more electrophilic and thus more susceptible to attack.

To validate a predicted reaction pathway, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. acs.orggithub.io This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima, confirming that the TS is indeed part of the specific reaction being studied. github.io Computational studies on the aminolysis of related 4-alkoxy-6-chloro-5-nitropyrimidines have successfully used DFT (specifically the M06-2X functional) to model the reaction mechanism, identifying transition states and even "hidden" intermediates along the IRC profile. researchgate.net These studies can elucidate why one leaving group (e.g., an alkoxy group) might be preferentially substituted over another (e.g., chlorine), a phenomenon observed in some nitro-activated pyrimidines. researchgate.net

The distribution of electron density in a molecule is fundamental to its chemical properties and reactivity. semanticscholar.org DFT calculations can generate maps of electron density and Molecular Electrostatic Potential (MEP), which visualize the charge distribution and help identify reactive sites. researchgate.net MEP maps use a color scale to show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the pyrazine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. The chlorine atom further withdraws electron density via an inductive effect. This makes the carbon atoms of the pyrazine ring, particularly those bonded to chlorine and the benzyloxy group, electrophilic. The benzyloxy group can act as an electron-donating group through resonance, which can modulate the reactivity of the ring. DFT calculations can precisely quantify these electronic effects. For instance, studies on similar heterocycles have used DFT to calculate Natural Bond Orbital (NBO) charges to quantify the charge on each atom. semanticscholar.orgresearchgate.net This analysis helps in predicting that nucleophilic attack is most likely to occur at the carbon atom attached to the chlorine, leading to its displacement, which is a common reaction pathway for this class of compounds.

Prediction of Reaction Pathways and Transition States

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. chemrxiv.orgucr.edu An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the accessible conformations and the transitions between them. frontiersin.org

For this compound, the primary source of conformational flexibility is the rotation around the bonds connecting the benzyl (B1604629) group to the pyrazine ring (specifically, the Ar-O-CH₂-Ar linkage). MD simulations can explore the potential energy landscape associated with these rotations, identifying low-energy conformers and the barriers to interconversion between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. ucr.edu

Recent advancements have combined MD with other techniques, such as iterating between all-atom (AA) and coarse-grained (CG) simulations, to enhance the sampling of conformational space and observe large-scale motions like protein folding or binding on longer biological timescales. biorxiv.org For macrocycles, which share some challenges with flexible substituted rings, MD simulations with explicit solvent models have been shown to be crucial for correctly predicting solvent-dependent conformational changes. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgasianpubs.org The goal is to develop predictive models that can estimate the activity of new, unsynthesized compounds and guide the design of more potent molecules. researchgate.net

QSAR studies have been performed on various series of pyrazine derivatives to explore their potential as therapeutic agents. asianpubs.orgtandfonline.com These studies involve calculating a set of molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties). Then, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical model correlating these descriptors with the observed biological activity. semanticscholar.orgresearchgate.net

For example, a QSAR study on pyrazine derivatives with tuberculostatic activity found a significant correlation between the hydrophobic and molar refractivity parameters of substituents and their activity against Mycobacterium tuberculosis. asianpubs.org Another study on imidazopyrazine derivatives as Aurora A kinase inhibitors used 3D-QSAR models to provide insights into the structural features essential for inhibitory activity. tandfonline.com

The table below summarizes findings from a QSAR study on pyrazine derivatives, highlighting the descriptors that were found to be significant.

| Activity Studied | Significant Descriptors | Model Type | Key Finding | Reference |

| Tuberculostatic | Hydrophobicity, Molar Refractivity | Monoparametric Regression | Hydrophobic and molar refractivity at the R1 position are crucial for activity. | asianpubs.org |

| Antiproliferative (BGC823 cells) | NBO charges, Dipole moments, Heats of formation | MLR and ANN | ANN models showed better predictive power than MLR models. | semanticscholar.orgresearchgate.netnih.gov |

| Aurora A Kinase Inhibition | Steric, Electrostatic, Hydrophobic fields | CoMSIA (3D-QSAR) | 3D contour maps highlighted key structural features for binding and activity. | tandfonline.com |

Molecular Docking Simulations to Understand Binding Interactions of Pyrazine Scaffolds

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. nih.govmdpi.com This technique is essential in structure-based drug design for screening virtual libraries of compounds and for understanding the mechanism of action of a drug molecule at the atomic level. mdpi.com

The pyrazine scaffold is a common structural motif in many biologically active compounds. nih.gov Docking studies are frequently employed to investigate how pyrazine-containing molecules interact with their protein targets. nih.govuwc.ac.za These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com

For instance, a study on new pyrazine-based heterocycles as antibacterial agents used molecular docking to investigate their binding to a bacterial protein (PDB: 4DUH). The results showed that a pyrazine-pyridone derivative had the highest binding affinity, forming hydrogen-donor and π-hydrogen bonds with the target. nih.govresearchgate.net Similarly, docking studies on pyrazine-linked inhibitors of histone deacetylases (HDACs) showed that the pyrazine linker group fits into a hydrophobic tunnel in the enzyme's binding pocket, making π-π interactions with key phenylalanine residues. mdpi.com These computational insights are invaluable for optimizing the structure of the pyrazine scaffold to enhance its binding potency and selectivity. nih.gov

The following table provides examples of pyrazine derivatives and their performance in molecular docking studies against specific biological targets.

| Pyrazine Derivative | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

| Pyrazine-pyridone (Compound 5d) | Bacterial enzyme (PDB: 4DUH) | -7.4519 | Hydrogen-donor bond, π-hydrogen bond | nih.govresearchgate.net |

| Ru(II) (pyrazine)carboxamide complexes | Calf Thymus DNA | - | Minor groove binding | uwc.ac.za |

| Pyrimidine-containing scaffold (Compound 9) | Hsp90 protein | - | Overlay into protein pocket | nih.gov |

Theoretical Studies on Spectroscopic Properties (e.g., Electronic Absorption, Nonlinear Optics)

Computational chemistry provides significant insights into the spectroscopic properties of molecules like this compound, complementing experimental data and predicting behaviors where experimental information is unavailable. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating electronic absorption spectra and nonlinear optical (NLO) properties. researchgate.net

Methodological approaches for similar aromatic and heterocyclic compounds typically employ DFT calculations with functionals such as B3LYP, often paired with basis sets like 6-311+G(d,p), to optimize the molecular geometry and calculate electronic properties. researchgate.net For this compound, such calculations can predict its frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and the nature of electronic transitions that give rise to its absorption spectrum.

Electronic Absorption: The electronic absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with its aromatic pyrazine and benzene (B151609) rings. Theoretical calculations can determine the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions from the ground state to various excited states.

The HOMO-LUMO energy gap is a key parameter derived from these studies, indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally corresponds to easier electronic excitation and a red-shift (longer wavelength) in the absorption spectrum. For this compound, the primary electronic transitions would likely involve the delocalized π-systems of the pyrazine and benzyl moieties.

Nonlinear Optics (NLO): Organic molecules with donor-acceptor functionalities and extended π-conjugation are often investigated for their NLO properties, which are crucial for applications in optical switching and signal processing. ipme.ru The NLO response of a molecule is primarily described by its first-order hyperpolarizability (β). Theoretical calculations are essential for predicting these properties. rsc.org

In this compound, the benzyloxy group can act as an electron-donating group and the chloro-substituted pyrazine ring as an electron-accepting moiety. This donor-π-acceptor character, although moderate, suggests the potential for NLO activity. DFT calculations can quantify the dipole moment (μ) and the components of the first hyperpolarizability tensor (β) to evaluate its NLO potential. researchgate.net A high calculated β value, often compared to a standard like urea, would suggest that the molecule could be a candidate for NLO materials. researchgate.net

Table 1: Representative Theoretical Spectroscopic Data for Aromatic Compounds The following table is illustrative, based on typical DFT calculation results for similar aromatic molecules, as specific computational studies on this compound are not widely published.

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ~4-5 eV | Indicates electronic transition energy and chemical stability. researchgate.net |

| Maximum Absorption (λmax) | ~270-300 nm | Corresponds to the main π→π* electronic transition. |

| Primary Transition Type | π→π* | Involves the pyrazine and benzene ring systems. researchgate.net |

| Dipole Moment (μ) | Moderate | Influences intermolecular interactions and NLO properties. researchgate.net |

| First Hyperpolarizability (β) | > Urea standard | Suggests potential as a nonlinear optical material. researchgate.net |

Investigations of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The crystal packing and solid-state properties of this compound are governed by various intermolecular interactions. While a definitive crystal structure is not publicly available, analysis of its molecular structure and data from related compounds allow for the prediction of the dominant non-covalent forces at play. mdpi.com

π-π Stacking: The molecule contains two aromatic rings: the pyrazine ring and the benzene ring of the benzyl group. These rings are capable of engaging in π-π stacking interactions, which are crucial in the self-assembly of aromatic molecules. rsc.org Studies on the closely related isomer, 2-(benzyloxy)-3-chloropyrazine, indicate that the benzyloxy group contributes significantly to π-π stacking, influencing crystal packing. These interactions can occur between the pyrazine ring of one molecule and the benzene ring of a neighboring molecule, or between identical rings of adjacent molecules. The geometry of these interactions is typically parallel-displaced or T-shaped rather than a direct face-to-face sandwich orientation. wikipedia.orgnih.gov

Hydrogen Bonding: Although this compound lacks classic hydrogen bond donors like -OH or -NH2 groups, it can participate in weaker forms of hydrogen bonding. libretexts.org The nitrogen atoms of the pyrazine ring are electronegative and can act as hydrogen bond acceptors. mdpi.com This allows for the formation of weak C-H···N hydrogen bonds with the aromatic C-H groups from the benzyl or pyrazine rings of adjacent molecules. Furthermore, the oxygen atom of the ether linkage could potentially act as a C-H···O acceptor. These weak hydrogen bonds, while individually not as strong as conventional ones, can collectively contribute significantly to the stability of the crystal lattice. mdpi.com

Table 2: Summary of Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Description |

| π-π Stacking | Pyrazine ring, Benzene ring | Attraction between the electron clouds of the aromatic rings of adjacent molecules, likely in a parallel-displaced or T-shaped arrangement. wikipedia.org |

| Hydrogen Bonding (Weak) | C-H (Aromatic) ··· N (Pyrazine) | The nitrogen atoms of the pyrazine ring act as acceptors for hydrogen atoms from the aromatic rings of neighboring molecules. mdpi.com |

| Hydrogen Bonding (Weak) | C-H (Aromatic) ··· O (Ether) | The ether oxygen atom can potentially act as a hydrogen bond acceptor. |

| Van der Waals Forces | Entire Molecule | General attractive forces contributing to crystal packing and stability. mdpi.com |

Advanced Applications in Organic Synthesis Research

Utilization in Materials Science Research

While specific research on the direct application of 2-(benzyloxy)-6-chloropyrazine in materials science is not extensively documented in publicly available literature, its structural motifs are relevant to the development of advanced organic materials. Pyrazine (B50134) derivatives, in general, are being explored for their potential in creating organic semiconductors and other functional materials. The pyrazine ring system is a component in molecules designed for applications in spintronics, where the open-shell nature of radical-based materials is harnessed for use in spin valves, sensors, and memory elements. rsc.org The design principles for such materials often involve creating stable radical anions, a property that can be influenced by the substituents on the pyrazine core. rsc.org The benzyloxy group in this compound could be modified to tune the electronic properties and intermolecular interactions, which are crucial for the performance of organic electronic materials.

Pyrazine Derivatives as Ligands in Organometallic Chemistry

The pyrazine moiety is a well-established ligand in organometallic chemistry, capable of coordinating with a variety of metal ions to form complexes with interesting structural and catalytic properties.

Catalytic Applications of Pyrazine-Metal Complexes

Pyrazine-metal complexes have shown significant promise as catalysts in a range of organic transformations. Iron complexes featuring a pyrazine-based pincer ligand have been successfully employed in the catalytic hydrogenation of carbon dioxide to formate (B1220265) salts at low pressures. nih.govacs.org In these systems, the pyrazine backbone of the ligand plays a crucial role in the catalytic cycle, potentially through metal-ligand cooperation. nih.govacs.org Furthermore, pyrazinecarboxylic acid and its analogues have been identified as highly efficient co-catalysts in metal-complex-catalyzed oxidation reactions of various organic substrates, including alkanes. researchgate.net The substitution of pyridine (B92270) with pyrazine in molecular cobalt catalysts has been shown to impact their electrochemical properties and their activity in aqueous hydrogen generation. mdpi.com This highlights the potential to fine-tune the catalytic performance of metal complexes by modifying the pyrazine ligand.

Exploration of Pyrazine Scaffolds in Medicinal Chemistry Design

The pyrazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. nih.govufrj.br This has led to extensive research into the design and synthesis of pyrazine-based molecules with potential therapeutic applications.

Design Principles for Pyrazine-Based Scaffolds

The design of pyrazine-based scaffolds for medicinal chemistry applications often involves leveraging the unique properties of the pyrazine ring. nih.govacs.org The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions with biological targets. acs.org The benzyloxy group, as seen in this compound, can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The chlorine atom provides a reactive handle for introducing further diversity and can influence binding affinity and selectivity. Hybrid molecules that combine the pyrazine scaffold with other pharmacologically active moieties, such as quinoline (B57606) or thiazole, are a common strategy to develop compounds with enhanced potency and selectivity. bohrium.comresearchgate.net Computational methods, including molecular docking, are frequently used to guide the design of these scaffolds and to understand their interactions with protein targets. bohrium.comresearchgate.net

Synthetic Strategies for Analogue Libraries

The development of diverse libraries of pyrazine analogues is crucial for structure-activity relationship (SAR) studies. Various synthetic strategies have been developed to achieve this. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of the pyrazine ring. rsc.org For instance, the chlorine atom in this compound can be readily displaced by various nucleophiles or participate in cross-coupling reactions to introduce a wide range of substituents.

Multi-component reactions (MCRs), such as the Ugi four-component condensation, offer an efficient way to generate diverse scaffolds in a single step. bohrium.com This approach has been used to synthesize hybrid quinoline-pyrazine carboxamide derivatives. bohrium.com Other strategies include the construction of the pyrazine ring itself, for example, through the condensation of α-dicarbonyl compounds with 1,2-diamines. The synthesis of dihydropyrrolo[1,2-a]pyrazinones, another class of bioactive pyrazine-containing heterocycles, has been extensively studied, with various strategies developed to construct the core scaffold. mdpi.com The Yamaguchi reaction has also been employed for the synthesis of pyrazinamide (B1679903) analogues. researchgate.net

Methodologies for Structure-Activity Relationship Studies (SAR) in Pyrazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. For pyrazine derivatives, including this compound, these studies aim to elucidate how specific structural features of the molecule influence its biological activity. This understanding guides the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The methodologies employed are a blend of synthetic chemistry, computational analysis, and biological testing.

A core strategy in the SAR analysis of substituted pyrazines involves the systematic modification of the pyrazine scaffold. For a compound like this compound, the primary sites for chemical modification are the benzyloxy group at the 2-position and the chlorine atom at the 6-position. These positions offer opportunities for diverse chemical transformations to generate a library of related compounds. For instance, the chlorine atom at the 6-position is a key site for cross-coupling reactions, such as the Suzuki-Miyaura coupling with various aryl boronic acids, to introduce a range of substituents. Concurrently, the benzyloxy group at the 2-position can be deprotected, commonly via hydrogenolysis, to reveal a hydroxyl group, which can then be subjected to further derivatization. The differential reactivity of these sites is crucial; for example, treatment of this compound with methanolic sodium methoxide (B1231860) typically results in the displacement of the chlorine atom, whereas the benzyloxy group can be displaced under other conditions, such as mild treatment with aqueous ethanolic sodium hydroxide. researchgate.net This allows for selective functionalization in the synthesis of an analogue library.

In Silico and Computational Methodologies

Computational, or in silico, methods are integral to modern SAR studies, offering predictive insights before undertaking extensive synthesis. These techniques are applied to libraries of pyrazine derivatives to establish virtual SAR. nih.govscienceopen.comnih.gov

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For a series of chloropyrazine derivatives, docking studies can reveal how different substituents interact with the target's binding site. For example, in a study of 6-chloropyrazine-2-carboxamide (B1586017) derivatives, molecular docking was used to predict their bioactivity against Mycobacterium tuberculosis. semanticscholar.org The results, such as binding affinity scores, help to prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. semanticscholar.org This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data using statistical methods. For chloropyrazine-tethered pyrimidine (B1678525) hybrids, SAR analysis revealed that electron-withdrawing groups on an attached phenyl ring were vital for improving antimicrobial activity. mdpi.com

The table below illustrates a virtual SAR study on a series of 2-alkynyl 3-chloropyrazine derivatives, showcasing the type of data generated from in silico assessments. nih.gov

| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Predicted ADME Profile |

| 3a | Phenyl | -6.8 | Favorable |

| 3b | 4-Methylphenyl | -7.1 | Favorable |

| 3c | 4-Methoxyphenyl | -7.0 | Favorable |

| 3d | tert-Butyl | -6.5 | Favorable |

| 3e | Cyclohexyl | -6.9 | Favorable |

Synthetic and Biological Screening Methodologies

Following computational analysis, the synthesis of a focused library of analogues is performed. The structure-activity relationships of pyrazine-2-carboxamide derivatives, for instance, have shown that substitutions with phenyl and alkyl groups at the amide nitrogen, along with a chloro group at the C6 position of the pyrazine ring, can enhance antituberculosis activity. semanticscholar.org

Once synthesized, these derivatives undergo biological screening to determine their activity. The results are then correlated with the structural modifications. An example of SAR data from a study on chloropyrazine-tethered pyrimidine hybrids against bacterial strains is presented below. mdpi.com This data demonstrates how substitutions on the phenyl ring affect the minimum inhibitory concentration (MIC).

| Compound ID | Substituent (R) | MIC (µM) vs. B. subtilis | MIC (µM) vs. S. aureus |

| 22 | 4"-F | 102.24 | 102.24 |

| 23 | 4"-Cl | 99.43 | 99.43 |

| 24 | 4"-Br | 93.31 | 93.31 |

| 25 | 4"-NO₂ | 48.67 | 97.34 |

| 30 | 2",4"-di-F | 50.04 | 50.04 |

| 31 | 2",4"-di-Cl | 45.37 | 45.37 |

The collective data from these computational, synthetic, and biological methodologies allow researchers to build a comprehensive SAR model. This model for pyrazine derivatives helps identify key structural motifs responsible for the desired biological effect and guides the design of next-generation compounds with optimized activity. mdpi.com

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-(Benzyloxy)-6-chloropyrazine

This compound has been primarily recognized as a crucial intermediate in organic synthesis, valued for the distinct reactivity of its two functional groups. The presence of the benzyloxy and chloro substituents on the pyrazine (B50134) ring allows for sequential and regioselective modifications.

Key research has established its role as a versatile scaffold in several scientific domains:

Medicinal Chemistry : The compound serves as a foundational structure for the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for potential antimicrobial and anticancer properties. The pyrazine core is a well-known pharmacophore, and the benzyloxy and chloro groups provide vectors for modification to optimize biological activity, enhance lipophilicity for better membrane permeability, and influence binding affinity with biological targets. researchgate.netmdpi.com